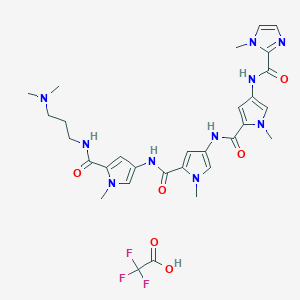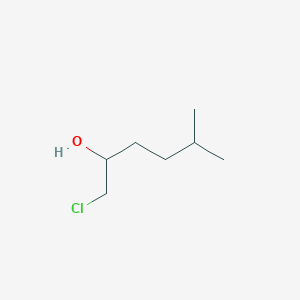
methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H27N3O6S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Compounds with an indole structure, like the one in “methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate”, often interact with various proteins and receptors in the body . The specific targets would depend on the exact structure and properties of the compound.
Mode of action
The compound might interact with its targets through a variety of mechanisms, such as binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway . The exact mode of action would depend on the compound’s structure and the nature of its target.
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets a protein involved in a signaling pathway, it could alter the pathway’s activity and have downstream effects on cellular functions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure and properties. For example, its absorption could be influenced by factors like its solubility and stability, while its distribution could be affected by its size and charge .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, it might alter cellular functions, induce or inhibit specific responses, or have cytotoxic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives are known to play a significant role in cell biology . They have been found to have various biologically vital properties, including the ability to influence cell function . This can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
methyl 4-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-4-26(5-2)23(29)15-27-14-21(19-8-6-7-9-20(19)27)34(31,32)16-22(28)25-18-12-10-17(11-13-18)24(30)33-3/h6-14H,4-5,15-16H2,1-3H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSHSPSHJFJGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide](/img/structure/B2387742.png)


![Methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate](/img/structure/B2387745.png)
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387747.png)

![N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2387754.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387756.png)

![4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2387759.png)
![1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2387761.png)

